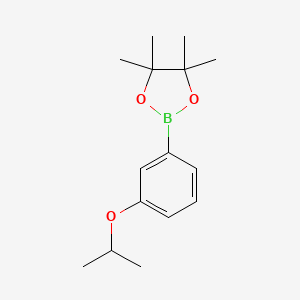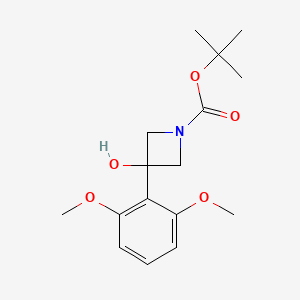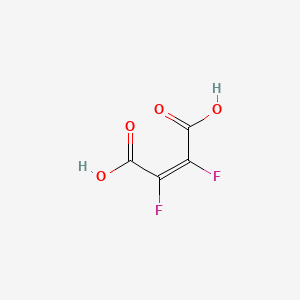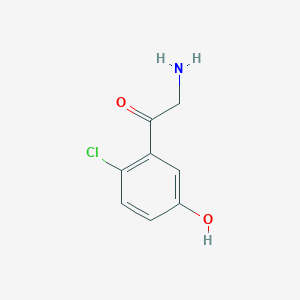
4,4'-Dimethyltetrathiafulvalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dimethyltetrathiafulvalene is an organosulfur compound known for its unique electronic properties. It belongs to the family of tetrathiafulvalenes, which are widely studied for their applications in organic electronics and materials science. This compound is characterized by its ability to donate electrons, making it a valuable component in the development of conductive materials and molecular electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyltetrathiafulvalene typically involves the reaction of 4-methyl-1,3-dithiol-2-thione with 4-methyl-1,3-dithiol-2-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium methoxide, and a solvent like methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of 4,4’-Dimethyltetrathiafulvalene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to obtain the final product suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like iodine or bromine under controlled conditions to form radical cations.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups, often using electrophilic reagents.
Major Products: The major products formed from these reactions include radical cations, reduced forms of the compound, and substituted derivatives, which are valuable in further chemical synthesis and applications .
Scientific Research Applications
4,4’-Dimethyltetrathiafulvalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s electron-donating properties are explored in biological studies, particularly in redox biology.
Medicine: Research is ongoing to investigate its potential in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the development of organic conductive materials, batteries, and molecular electronics
Mechanism of Action
The mechanism by which 4,4’-Dimethyltetrathiafulvalene exerts its effects is primarily through its electron-donating ability. This property allows it to participate in redox reactions, influencing various molecular targets and pathways. The compound interacts with electron acceptors, facilitating charge transfer processes that are crucial in electronic applications .
Comparison with Similar Compounds
- Tetrathiafulvalene
- 4,4’-Dimethyl-2,2’-bithiazole
- 4,4’-Dimethyl-1,3-dithiol-2-one
Comparison: Compared to other similar compounds, 4,4’-Dimethyltetrathiafulvalene stands out due to its enhanced electron-donating properties and stability. Its unique structure allows for better performance in electronic applications, making it a preferred choice in the development of conductive materials and molecular electronics .
Properties
Molecular Formula |
C8H8S4 |
|---|---|
Molecular Weight |
232.4 g/mol |
IUPAC Name |
(2Z)-4-methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C8H8S4/c1-5-3-9-7(11-5)8-10-4-6(2)12-8/h3-4H,1-2H3/b8-7- |
InChI Key |
KTUWYNVNQFNGBX-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=CS/C(=C/2\SC=C(S2)C)/S1 |
Canonical SMILES |
CC1=CSC(=C2SC=C(S2)C)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B12093479.png)







![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)

